Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester
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Overview
Description
Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester is an organic compound with the molecular formula C10H18O5 and a molecular weight of 218.25 . This compound is known for its unique structure, which includes a butanedioic acid backbone with a hydroxy group and two methyl groups attached to the second carbon, and two ethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester can be achieved through various methods. One common approach involves the esterification of the corresponding hydroxy acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and ester functionalities allow it to participate in hydrogen bonding and other interactions with biomolecules, potentially affecting their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2,3-dihydroxy-, diethyl ester: Similar structure but with hydroxy groups on the second and third carbons.
Butanedioic acid, hydroxy-, diethyl ester: Similar structure but with a single hydroxy group.
Uniqueness
Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester is unique due to the presence of two methyl groups on the second carbon, which can influence its reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
diethyl 3-hydroxy-2,2-dimethylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-14-8(12)7(11)10(3,4)9(13)15-6-2/h7,11H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUBKVPHEFDAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343359 |
Source
|
Record name | Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111479-97-1 |
Source
|
Record name | Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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